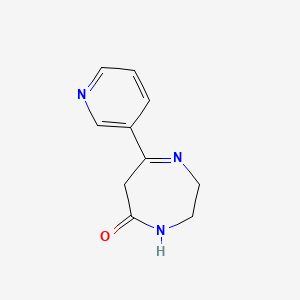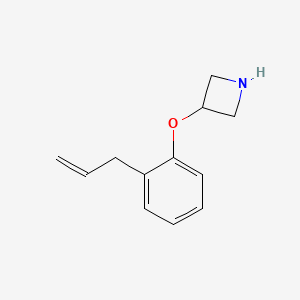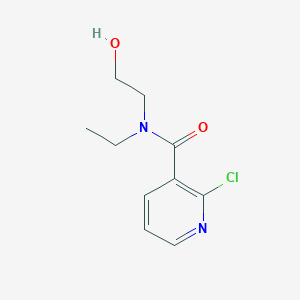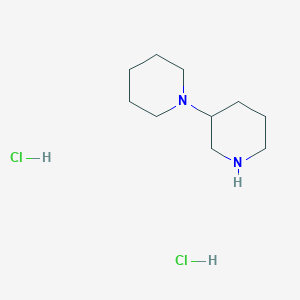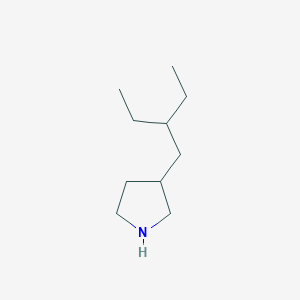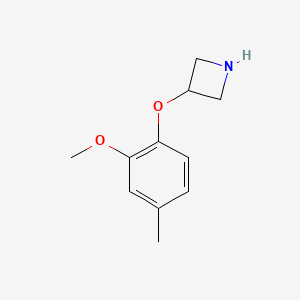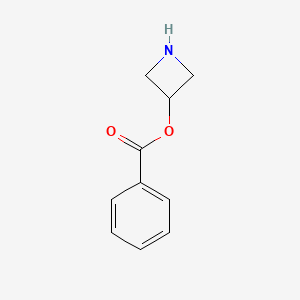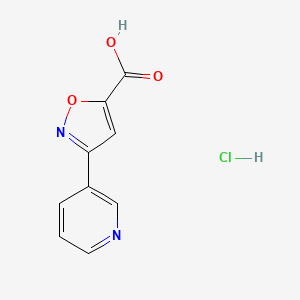
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Description
The compound “3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride” is a complex organic molecule that contains a pyridine ring and an oxazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxazole rings, which are aromatic and therefore contribute to the compound’s stability . The carboxylic acid group (-COOH) is a polar functional group, which could lead to the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and oxazole rings, as well as the carboxylic acid group. The pyridine ring is electron-deficient and can act as a weak base, while the oxazole ring is electron-rich and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents . The aromatic rings could contribute to the compound’s stability and resistance to oxidation .Future Directions
The study of pyridine and oxazole derivatives is a vibrant field in medicinal chemistry, and new synthetic methods and applications are continually being developed . This compound, with its combination of functional groups, could be a valuable starting point for the synthesis of new biologically active molecules.
properties
IUPAC Name |
3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6;/h1-5H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIWVDSSCBZVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




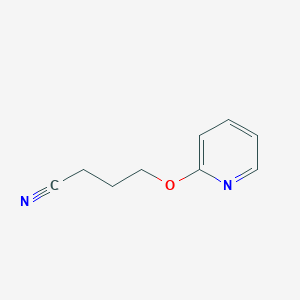

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)
![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)
![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)
